molecular formula C5H7ClN4S B1609308 2-(4-(Chloromethyl)thiazol-2-YL)guanidine CAS No. 81152-53-6

2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Cat. No. B1609308
CAS RN: 81152-53-6
M. Wt: 190.66 g/mol
InChI Key: LUUXKXPRQLQHQR-UHFFFAOYSA-N
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Description

“2-(4-(Chloromethyl)thiazol-2-YL)guanidine” is a chemical compound with the molecular formula C5H7ClN4S . It is used as a reagent in the production of many guanidine-based pharmaceuticals .


Synthesis Analysis

The synthesis of guanidines, including “2-(4-(Chloromethyl)thiazol-2-YL)guanidine”, can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This method provides efficient access to diverse guanidines with yields up to 81% .


Molecular Structure Analysis

The molecular structure of “2-(4-(Chloromethyl)thiazol-2-YL)guanidine” consists of a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

“2-(4-(Chloromethyl)thiazol-2-YL)guanidine” has a molecular weight of 190.65 . It has a predicted boiling point of 340.0±34.0 °C and a predicted density of 1.71±0.1 g/cm3 .

properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUXKXPRQLQHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408260
Record name 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Chloromethyl)thiazol-2-YL)guanidine

CAS RN

81152-53-6
Record name 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(Chloromethyl)-2-thiazolyl]guanidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT7F7UX4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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